3-[(Thien-2-ylcarbonyl)amino]benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the formation of amide bonds and the functionalization of aromatic systems. For instance, the synthesis of 3-azido-4,6-diarylthienopyridines from corresponding amino derivatives suggests a method that could potentially be adapted for the synthesis of 3-[(Thien-2-ylcarbonyl)amino]benzoic acid . Additionally, the synthesis of 4-(3-Benzoylthioureido)benzoic acid from 4-aminobenzoic acid indicates the use of amide bond formation in the synthesis of similar compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-[(Thien-2-ylcarbonyl)amino]benzoic acid has been characterized using various spectroscopic techniques. For example, the crystallography of 3-(N-tert-butyl-N-aminoxyl)benzoic acid reveals the formation of chains and hydrogen bonding patterns that could be relevant to the structure of the compound . The DFT approach used to study the structure and vibrational modes of 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid could also be applied to understand the molecular structure of 3-[(Thien-2-ylcarbonyl)amino]benzoic acid .
Chemical Reactions Analysis
The reactivity of the compound can be inferred from related studies. The fluorogenic reactivity of 3-benzoyl-2-quinolinecarboxaldehyde with primary amines suggests that the amine group in 3-[(Thien-2-ylcarbonyl)amino]benzoic acid could also participate in similar reactions . The study of amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles provides insights into the protonation equilibria, which could be relevant for understanding the acid-base properties of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-[(Thien-2-ylcarbonyl)amino]benzoic acid can be deduced from related compounds. The spectroscopic studies of 4-(3-Benzoylthioureido)benzoic acid, including NMR and UV-Visible techniques, provide a basis for predicting the spectroscopic properties of the compound . The computational study of the protonation equilibria of amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles offers a model for understanding the pH-dependent behavior of the compound .
Scientific Research Applications
Biosynthesis and Microbial Applications
Microbial Biosynthesis : 3-Amino-benzoic acid (3AB), closely related to 3-[(Thien-2-ylcarbonyl)amino]benzoic acid, is a vital molecule in synthesizing natural products with diverse biological activities. A microbial biosynthetic system for 3AB production from glucose was developed using Escherichia coli. This system demonstrated a 15-fold increase in 3AB production compared to traditional methods, highlighting a new approach in metabolic engineering (Zhang & Stephanopoulos, 2016).
Natural Product Biosynthesis : 3,5-AHBA (3-Amino-5-hydroxy benzoic acid) is a precursor for various natural products, including ansamycins and mitomycins. This review covers the molecular genetics, chemical, and biochemical perspectives of AHBA-derived natural product biosynthesis (Kang, Shen, & Bai, 2012).
Analytical and Chemical Applications
High-Performance Liquid Chromatography (HPLC) : In a study focusing on amino benzoic acids, including o-, m-, and p-amino benzoic acid, ionic liquids were used as additives in RP-HPLC. This enhanced separation effectiveness, showcasing its potential in analytical chemistry applications (Zheng, Polyakova, & Row, 2007).
Fluorescent Markers in Chemical Synthesis : Research on N-(Coumarin-3-ylcarbonyl)benzotriazole coupling with amino acids, including amino benzoic acids, resulted in fluorescent amino acids and dipeptides. These compounds retained their original chirality and can serve as markers in solution-phase syntheses (Katritzky, Narindoshvili, & Angrish, 2008).
Synthesis and Structural Studies
Heterocyclic Quinones Synthesis : A study on the synthesis of aza-anthraquinones using compounds like 2-(3- and 2-Pyridylcarbonyl)benzoic acids demonstrated the potential of these compounds in creating biologically active aza-anthraquinones, crucial in pharmaceutical research (Rebstock, Mongin, Trécourt, & Quéguiner, 2004).
Crystallography and Magnetism Studies : The crystallography and magnetism of 3-(N-tert-butyl-N-aminoxyl)benzoic acid, a structurally similar compound, were investigated, revealing significant insights into molecular interactions and properties (Baskett & Lahti, 2005).
Mechanism of Action
Target of Action
Compounds similar to “3-[(Thien-2-ylcarbonyl)amino]benzoic acid” often target enzymes or receptors in the body. For example, benzoic acid derivatives are known to interact with various enzymes and receptors, influencing their activity .
Mode of Action
The mode of action of such compounds often involves binding to the target enzyme or receptor, thereby modulating its activity. This can result in a variety of effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific targets. For instance, benzoic acid derivatives can influence pathways related to inflammation, pain sensation, and other physiological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. This could range from changes in cell signaling to alterations in physiological responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the activity of many compounds can be affected by the pH of their environment .
properties
IUPAC Name |
3-(thiophene-2-carbonylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S/c14-11(10-5-2-6-17-10)13-9-4-1-3-8(7-9)12(15)16/h1-7H,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFACUNXDFKLILL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352694 |
Source
|
Record name | 3-[(Thiophene-2-carbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24341-72-8 |
Source
|
Record name | 3-[(Thiophene-2-carbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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